4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide, also known as MPP or MPPF, is a selective antagonist of the serotonin 5-HT1A receptor. This compound has been widely used in scientific research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes.
Mécanisme D'action
4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of various physiological processes, including mood, anxiety, pain, and appetite. By blocking the activity of the 5-HT1A receptor, 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide can modulate these processes and potentially provide therapeutic benefits in various pathological conditions.
Biochemical and Physiological Effects:
4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has been shown to modulate various physiological processes, including anxiety, depression, pain, and addiction. By blocking the activity of the 5-HT1A receptor, 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide can reduce anxiety and depression-like behaviors in animal models, as well as alleviate pain and reduce drug-seeking behavior in addiction models. 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has also been shown to modulate cardiovascular function, including blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has several advantages as a research tool, including its high selectivity for the 5-HT1A receptor, its well-characterized pharmacological profile, and its availability as a commercial product. However, 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide also has some limitations, including its relatively low potency and its potential off-target effects on other serotonin receptor subtypes.
Orientations Futures
Future research directions for 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide may include the development of more potent and selective 5-HT1A receptor antagonists, as well as the investigation of the potential therapeutic applications of these compounds in various pathological conditions. Additionally, the use of 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide in combination with other pharmacological agents may provide new insights into the complex interactions between the serotonin system and other neurotransmitter systems in the brain and body.
Méthodes De Synthèse
The synthesis of 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide involves several steps, including the reaction of 4-bromoaniline with 4-phenoxybenzaldehyde to form 4-(4-phenoxyphenyl)aniline, which is then reacted with 1-methylimidazole to produce 4-(1-methyl-1H-imidazol-2-yl)phenylamine. This intermediate is then reacted with piperidinecarboxylic acid to form the final product, 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide.
Applications De Recherche Scientifique
4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has been widely used in scientific research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes, including anxiety, depression, pain, and addiction. 4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has also been used to study the effects of 5-HT1A receptor antagonists on the cardiovascular system, as well as the potential therapeutic applications of these compounds in the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
4-(1-methylimidazol-2-yl)-N-(4-phenoxyphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-25-16-13-23-21(25)17-11-14-26(15-12-17)22(27)24-18-7-9-20(10-8-18)28-19-5-3-2-4-6-19/h2-10,13,16-17H,11-12,14-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWHOCBIGWTIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-imidazol-2-yl)-N-(4-phenoxyphenyl)-1-piperidinecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.